molecular formula C24H15BrF3NO3 B11113636 5-(4-bromophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11113636
M. Wt: 502.3 g/mol
InChI Key: NWNQWXHPGZIJCY-VZCXRCSSSA-N
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Description

4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, bromophenyl, hydroxy, and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and reaction times to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbon derivatives.

Scientific Research Applications

4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H15BrF3NO3

Molecular Weight

502.3 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H15BrF3NO3/c25-17-11-9-14(10-12-17)20-19(21(30)15-5-2-1-3-6-15)22(31)23(32)29(20)18-8-4-7-16(13-18)24(26,27)28/h1-13,20,30H/b21-19-

InChI Key

NWNQWXHPGZIJCY-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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